4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine
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Overview
Description
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl, sulfonyl, nitrophenyl, and methylphenyl groups
Preparation Methods
The synthesis of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzene sulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of 4-chlorophenylsulfonylmethyl intermediate: The 4-chlorobenzene sulfonyl chloride is then reacted with a suitable methylating agent to form the sulfonylmethyl intermediate.
Nitration of the intermediate: The sulfonylmethyl intermediate undergoes nitration to introduce the nitro group.
Coupling with 4-methylphenylpyrimidine: Finally, the nitrated intermediate is coupled with 4-methylphenylpyrimidine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine include:
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine: This compound has a similar structure but lacks the methyl group on the phenyl ring.
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methoxyphenyl)pyrimidine: This compound has a methoxy group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c1-16-2-4-17(5-3-16)24-26-13-12-22(27-24)18-6-11-23(28(29)30)19(14-18)15-33(31,32)21-9-7-20(25)8-10-21/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMNENTMXSFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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